molecular formula C7H7N3O B12528599 1,3-Benzoxazole-5,7-diamine CAS No. 705927-40-8

1,3-Benzoxazole-5,7-diamine

Cat. No.: B12528599
CAS No.: 705927-40-8
M. Wt: 149.15 g/mol
InChI Key: JVFBYKDIGRBMGU-UHFFFAOYSA-N
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Description

1,3-Benzoxazole-5,7-diamine is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzoxazole-5,7-diamine can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction typically requires a catalyst such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide . The reaction conditions often involve refluxing in a solvent like ethanol or toluene at elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as nanocatalysts or metal catalysts are often employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazole-5,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Benzoxazole-5,7-diamine involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. For example, it may inhibit enzymes like DNA topoisomerases or protein kinases, thereby affecting cellular processes such as DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzoxazole-5,7-diamine is unique due to the presence of two amino groups at positions 5 and 7, which allows for additional functionalization and potential biological activity. This distinguishes it from other benzoxazole derivatives and related heterocyclic compounds .

Properties

CAS No.

705927-40-8

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1,3-benzoxazole-5,7-diamine

InChI

InChI=1S/C7H7N3O/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,8-9H2

InChI Key

JVFBYKDIGRBMGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1N)OC=N2)N

Origin of Product

United States

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